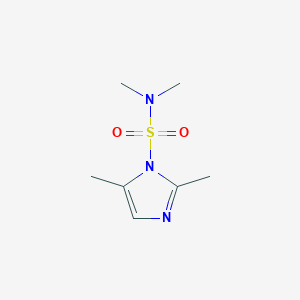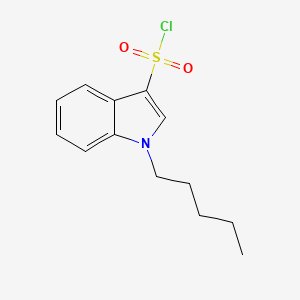![molecular formula C7H3Cl2N3 B12833477 3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
3,8-Dichloropyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings This compound is characterized by the presence of two chlorine atoms at the 3rd and 8th positions of the fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrido[3,2-b]pyrazine-2,3-dione with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out under reflux conditions for 24 hours, followed by the removal of the solvent and addition of water to isolate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3,8-Dichloropyrido[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of heterocyclic compounds, including antimicrobial and anticancer properties
Mecanismo De Acción
The mechanism of action of 3,8-Dichloropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key proteins or nucleic acids within cells .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloropyrido[2,3-b]pyrazine: Similar in structure but with chlorine atoms at the 2nd and 3rd positions.
6,8-Dichloropyrido[2,3-b]pyrazine: Chlorine atoms are located at the 6th and 8th positions.
Uniqueness
3,8-Dichloropyrido[2,3-b]pyrazine is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and the types of derivatives that can be synthesized from it
Propiedades
Fórmula molecular |
C7H3Cl2N3 |
|---|---|
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
3,8-dichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H |
Clave InChI |
OJIYKCDIZRVNIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Cl)N=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)

